Cas no 2228517-86-8 (5-(1-bromopropan-2-yl)-2-fluorobenzonitrile)

5-(1-bromopropan-2-yl)-2-fluorobenzonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(1-bromopropan-2-yl)-2-fluorobenzonitrile
- EN300-1935129
- 2228517-86-8
-
- インチ: 1S/C10H9BrFN/c1-7(5-11)8-2-3-10(12)9(4-8)6-13/h2-4,7H,5H2,1H3
- InChIKey: HGGPVUPOECPPHI-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=CC(=C(C#N)C=1)F
計算された属性
- せいみつぶんしりょう: 240.99024g/mol
- どういたいしつりょう: 240.99024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935129-0.1g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 0.1g |
$1005.0 | 2023-09-17 | ||
Enamine | EN300-1935129-10.0g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 10g |
$4914.0 | 2023-05-31 | ||
Enamine | EN300-1935129-1g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 1g |
$1142.0 | 2023-09-17 | ||
Enamine | EN300-1935129-1.0g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 1g |
$1142.0 | 2023-05-31 | ||
Enamine | EN300-1935129-0.05g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 0.05g |
$959.0 | 2023-09-17 | ||
Enamine | EN300-1935129-2.5g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 2.5g |
$2240.0 | 2023-09-17 | ||
Enamine | EN300-1935129-5.0g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 5g |
$3313.0 | 2023-05-31 | ||
Enamine | EN300-1935129-0.5g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 0.5g |
$1097.0 | 2023-09-17 | ||
Enamine | EN300-1935129-0.25g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 0.25g |
$1051.0 | 2023-09-17 | ||
Enamine | EN300-1935129-5g |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile |
2228517-86-8 | 5g |
$3313.0 | 2023-09-17 |
5-(1-bromopropan-2-yl)-2-fluorobenzonitrile 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
5-(1-bromopropan-2-yl)-2-fluorobenzonitrileに関する追加情報
5-(1-Bromopropan-2-yl)-2-fluorobenzonitrile: A Comprehensive Overview
5-(1-Bromopropan-2-yl)-2-fluorobenzonitrile, also known by its CAS number 2228517-86-8, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which combines a brominated alkyl group, a fluorine atom, and a cyano group attached to a benzene ring. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The synthesis of 5-(1-bromopropan-2-yl)-2-fluorobenzonitrile typically involves multi-step organic reactions, including nucleophilic substitution, electrophilic aromatic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
One of the most promising applications of 5-(1-bromopropan-2-yl)-2-fluorobenzonitrile lies in its role as an intermediate in drug discovery. The bromine atom in the molecule serves as an excellent leaving group, facilitating various substitution reactions that can lead to the formation of bioactive compounds with potential therapeutic applications. Recent studies have demonstrated its utility in the synthesis of kinase inhibitors and other small-molecule drugs targeting cancer and inflammatory diseases.
In addition to its pharmaceutical applications, 5-(1-bromopropan-2-yl)-2-fluorobenzonitrile has also found use in materials science. Its cyano group imparts strong electron-withdrawing properties, making it suitable for the development of advanced polymers and electronic materials. Researchers have explored its potential as a building block for constructing conjugated polymer networks with tailored electronic properties, which could find applications in organic light-emitting diodes (OLEDs) and flexible electronics.
The fluorine atom in the molecule further enhances its reactivity and selectivity in various chemical transformations. Recent studies have highlighted its role in Suzuki-Miyaura couplings, where it serves as a key intermediate for constructing biaryl structures with high precision. This has opened new avenues for the synthesis of complex molecular architectures with potential applications in optoelectronics and catalysis.
In terms of environmental considerations, the synthesis and application of 5-(1-bromopropan-2-yl)-2-fluorobenzonitrile are being optimized to minimize ecological impact. Green chemistry principles are increasingly being incorporated into its production processes, such as the use of recyclable solvents and energy-efficient reaction conditions. These efforts align with global sustainability goals while maintaining the high performance standards required for its applications.
The future outlook for 5-(1-bromopropan-2-yl)-2-fluorobenzonitrile is bright, with ongoing research exploring its potential in emerging fields such as nanotechnology and biotechnology. Its unique combination of functional groups positions it as a valuable tool for addressing some of the most pressing challenges in modern science.
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